![molecular formula C14H15N5O B2368723 N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-1-エチル-1H-ピラゾール-3-カルボキサミド CAS No. 1208542-06-6](/img/structure/B2368723.png)

N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-1-エチル-1H-ピラゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in compounds which are biologically active or of pharmaceutical interest .

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the condensation of aromatic aldehydes with o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzo[d]imidazole derivative can be obtained .

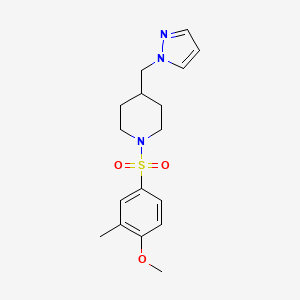

Molecular Structure Analysis

Benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzo[d]imidazole derivatives, these properties can vary widely. For example, some derivatives are light yellow crystalline solids .

科学的研究の応用

- ベンゾイミダゾール骨格を含む化合物の抗菌可能性を調査した研究がいくつかあります。 特に、N-(1H-ベンゾイミダゾール-2-イルメチル)-1-エチルピラゾール-3-カルボキサミドの誘導体は、有望な抗菌作用と抗真菌作用を示しています 。これらの知見は、この化合物が潜在的な抗菌剤としてさらに研究される可能性を示唆しています。

- 新しい抗結核薬の緊急の必要性から、新規構造の化合物が注目されています。 研究者は、N-(1H-ベンゾイミダゾール-2-イルメチル)-1-エチルピラゾール-3-カルボキサミドの結核菌株に対する活性を評価することができます 。効果的であれば、結核との戦いに貢献する可能性があります。

- 研究者は、関連する誘導体を合成することにより、N-(1H-ベンゾイミダゾール-2-イルメチル)-1-エチルピラゾール-3-カルボキサミドのSARを探求することができます。 分子を系統的に改変することで、どの構造的特徴がその生物活性に寄与するかについての洞察を得ることができます 。

抗菌活性

抗結核の可能性

構造活性相関(SAR)研究

作用機序

Target of Action

It is known that many imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are often used in the development of new drugs .

Mode of Action

It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of pathways due to their broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific target and mode of action of the compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that benzimidazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis strain by interacting with certain enzymes .

Cellular Effects

Some benzimidazole derivatives have been found to have high cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLMLJRQDKUQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)

![ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)